molecular formula C9H12ClN3O B1418811 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol CAS No. 939986-73-9

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol

Cat. No. B1418811
M. Wt: 213.66 g/mol
InChI Key: RVIPRLBRGJPOIM-UHFFFAOYSA-N
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Description

“1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” is a chemical compound with the empirical formula C9H12ClN3O . It has a molecular weight of 213.66 . This compound is classified as a pharmaceutical intermediate and a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” includes a pyrimidine ring attached to a piperidine ring via a carbon atom . The pyrimidine ring carries a chlorine atom at the 6th position . The piperidine ring carries a hydroxyl group at the 3rd position .


Physical And Chemical Properties Analysis

“1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” is a solid compound . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 453.3±45.0 °C at 760 mmHg . The flash point is 228.0±28.7 °C . The compound has a LogP value of 0.42, indicating its partition coefficient between octanol and water .

Scientific Research Applications

1. Crystal Structures of Anticonvulsant Compounds

Research has revealed the crystal structures of anticonvulsant compounds related to 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol. The study by Georges et al. (1989) focused on understanding the structural and electronic properties of these compounds, providing insights into their pharmacological potential (Georges, Vercauteren, Evrard, & Durant, 1989).

2. Microwave-Assisted Synthesis and Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, including compounds structurally similar to 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol. This research also evaluated their antibacterial activities, expanding the potential applications of these compounds in microbiology and medicine (Merugu, Ramesh, & Sreenivasulu, 2010).

3. Supramolecular Structures and Hydrogen Bonding Studies

The supramolecular structures and hydrogen bonding patterns of molecules similar to 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol were studied by Cheng et al. (2011). This research contributes to a deeper understanding of nucleic acid structures and functions, highlighting the relevance of such compounds in molecular biology and biochemistry (Cheng, Chen, Liu, Wu, & Guo, 2011).

4. Antimicrobial Properties of Piperidinomethylamino Pyrimidines

Imran, Alam, and Abida (2016) synthesized and evaluated various piperidinomethylamino pyrimidines, including structures akin to 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol, for their antimicrobial properties. Their findings contribute to the development of new antibacterial and antifungal agents (Imran, Alam, & Abida, 2016).

5. Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) conducted research on piperidine-4-carboxamide derivatives, closely related to 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol, assessing their anti-angiogenic and DNA cleavage activities. These studies have implications in cancer research and therapy (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It’s harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, immediate measures such as washing with copious amounts of water, removing contaminated clothing, and seeking medical attention are recommended .

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIPRLBRGJPOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671603
Record name 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol

CAS RN

939986-73-9
Record name 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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